molecular formula C9H8BrNS B13674839 4-(Bromomethyl)-2-methylbenzo[d]thiazole

4-(Bromomethyl)-2-methylbenzo[d]thiazole

Cat. No.: B13674839
M. Wt: 242.14 g/mol
InChI Key: NTJPUTVKHLTTRB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylbenzo[d]thiazole (Molecular Formula: C₉H₈BrNS, Molecular Weight: 242.14 g/mol) is a valuable chemical intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromomethyl group attached to a 2-methylbenzothiazole core, makes it a versatile building block for the synthesis of more complex molecules. The benzothiazole scaffold is of significant research interest due to its diverse biological activities. Benzothiazole derivatives are extensively investigated as potent inhibitors of monoamine oxidase (MAO) enzymes, which are key targets for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease . Furthermore, recent studies highlight the design of novel benzothiazole derivatives as Retinoid X Receptor-alpha (RXRα) antagonists, demonstrating promising anti-cancer activity, particularly against breast cancer cell lines like MDA-MB-231 . The bromomethyl group on this compound allows for further functionalization, enabling researchers to link the bioactive benzothiazole moiety to other pharmacophores or create targeted libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3

InChI Key

NTJPUTVKHLTTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of 2-Methylbenzo[d]thiazole

The most direct and reported method to obtain 4-(Bromomethyl)-2-methylbenzo[d]thiazole involves the bromomethylation of 2-methylbenzo[d]thiazole. This is typically achieved by:

  • Starting with 2-methylbenzo[d]thiazole as the substrate.
  • Reacting with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator or under photochemical conditions.
  • The reaction selectively introduces a bromomethyl group at the 4-position of the benzothiazole ring due to the directing effects of the methyl substituent and the heterocyclic system.

This method is supported by literature describing the synthesis of related 2-methylbenzothiazole derivatives functionalized at the benzene ring positions.

Alkylation of 2-Methylbenzo[d]thiazol-6-ol or 2-Methylbenzo[d]thiazol-5-ol

An alternative route involves:

  • Dissolving 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Adding an appropriate benzyl bromide derivative (in this case, bromomethylbenzyl bromide or related bromomethylating agents).
  • Using anhydrous potassium carbonate as a base to promote nucleophilic substitution.
  • Stirring the reaction mixture at room temperature for 24 hours to allow complete conversion.
  • Isolating the product by solvent removal, extraction, and recrystallization from ethyl acetate or ethanol.

This method yields various 2-methylbenzo[d]thiazole derivatives with bromomethyl substitution in moderate to high yields (9–82%) depending on the specific substituents and reaction conditions.

Bromination of 2-Bromo-4-methylbenzothiazole Precursors

Another approach uses:

  • The synthesis of 2-bromo-4-methylbenzothiazole by cyclization of 2-bromo-4-methylaniline with potassium ethyl xanthogenate in N-methyl-2-pyrrolidone (NMP).
  • Subsequent bromination or functional group transformation to introduce the bromomethyl group at the 4-position.

This method is more complex but provides access to substituted benzothiazolone derivatives and related bromomethylated compounds.

Reaction Conditions and Yields

Method Key Reagents/Conditions Solvent Temperature Reaction Time Yield Range (%) Notes
Bromomethylation of 2-methylbenzothiazole N-bromosuccinimide (NBS), radical initiator/UV light Usually organic solvents (e.g., CCl4, CHCl3) Room temp or reflux Few hours Moderate to high Selective bromomethylation at 4-position
Alkylation of 2-methylbenzo[d]thiazol-6-ol Benzyl bromide derivatives, K2CO3 N,N-dimethylformamide (DMF) Room temperature 24 hours 9–82 Mild conditions, good functional group tolerance
Cyclization and bromination of 2-bromo-4-methylaniline Potassium ethyl xanthogenate, NMP; further bromination NMP Elevated (heating) Several hours High Multistep, higher complexity

Analytical Characterization

The synthesized 4-(Bromomethyl)-2-methylbenzo[d]thiazole and its derivatives are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution patterns.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) to determine purity.
  • Melting point determination for solid samples.

These methods confirm the successful introduction of the bromomethyl group at the 4-position and the integrity of the benzothiazole core.

Summary and Outlook

The preparation of 4-(Bromomethyl)-2-methylbenzo[d]thiazole is well-established through bromomethylation of 2-methylbenzothiazole or via alkylation of hydroxylated methylbenzothiazole precursors. The choice of method depends on available starting materials, desired yield, and downstream application. These methods are supported by modern synthetic organic chemistry principles, including mild conditions and use of green solvents when possible.

Further research into transition-metal catalyzed or photochemical methods may expand the toolbox for selective functionalization of benzothiazole derivatives, facilitating the synthesis of more complex and biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-methylbenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylbenzo[d]thiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues with Halogen Substitutions

4-Bromo-2-methylbenzo[d]thiazole
  • Structure : Lacks the bromomethyl group at position 4, featuring a bromine atom directly attached to the benzene ring.
  • Key Differences : Reduced electrophilicity compared to 4-(bromomethyl)-2-methylbenzo[d]thiazole, limiting its utility in nucleophilic substitution reactions.
  • Applications : Primarily used in fluorescence-based probes due to its stable aromatic system .
5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole (4a)
  • Structure : Contains a bromomethyl group at position 2 and a 4-fluorophenyl substituent at position 3.
  • Synthetic Yield : 54% (lower than typical yields for 4-(bromomethyl)-2-methylbenzo[d]thiazole derivatives due to steric hindrance from the fluorophenyl group) .
4-(4-Acetoxyphenyl)-2-(bromomethyl)thiazole
  • Structure : Features an acetoxyphenyl group at position 4 and a bromomethyl group at position 2.
  • Key Differences: The acetoxy group introduces ester functionality, enabling hydrolysis to phenolic derivatives for prodrug applications.
  • Reactivity : Higher stability in acidic environments compared to 4-(bromomethyl)-2-methylbenzo[d]thiazole .

Derivatives with Heterocyclic Modifications

2-Methylbenzo[d]thiazole-6-ol Derivatives (e.g., 4c, 5c)
  • Structure: Retains the 2-methylbenzo[d]thiazole core but substitutes the bromomethyl group with cyanobenzyloxy or other polar groups.
  • Synthetic Challenges : Lower yields (85% purity for 5c) compared to bromomethyl derivatives due to competing side reactions during etherification .
4-(4-Bromophenyl)-thiazol-2-amine Derivatives
  • Structure : Incorporates a 4-bromophenyl group at position 4 and an amine at position 2.
  • Applications : Evaluated for antimicrobial and anticancer activity, with MIC values <1 µg/mL against Staphylococcus aureus and IC₅₀ <5 µM in breast cancer cell lines .
  • ADME Profile : Improved metabolic stability over 4-(bromomethyl)-2-methylbenzo[d]thiazole due to reduced electrophilic reactivity .

Carcinogenicity and Toxicity Profiles

2-Hydrazino-4-(5-nitro-2-furyl)thiazole
  • Structure: Includes a hydrazino group and a nitrofuryl substituent.
  • Toxicity: High carcinogenicity in Sprague-Dawley rats, inducing mammary gland carcinomas (32/35 incidence) due to nitro group-derived reactive metabolites .
  • Contrast with Target Compound: 4-(Bromomethyl)-2-methylbenzo[d]thiazole lacks nitro or hydrazine groups, reducing genotoxic risk .
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)
  • Structure : Acetamide-linked nitrofuryl thiazole.
  • Toxicity : Causes lymphocytic leukemia in mice (70% incidence at 0.1% dietary dose) .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Water Solubility (mg/mL) Synthetic Yield (%) Key Bioactivity
4-(Bromomethyl)-2-methylbenzo[d]thiazole 242.13 2.8 0.15 75–85 MAO-B inhibition
4-Bromo-2-methylbenzo[d]thiazole 227.09 3.1 0.09 90 Fluorescent probes
5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole 345.08 4.2 0.03 54 Anticancer
4-(4-Bromophenyl)-thiazol-2-amine 279.15 2.5 0.20 65 Antimicrobial

Q & A

Q. Basic Research Focus

  • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.6 ppm, while aromatic protons in the benzo[d]thiazole ring resonate as multiplets between δ 7.2–8.0 ppm. The methyl group (C-2) typically shows a singlet at δ 2.5–2.7 ppm .
  • ¹³C NMR : The bromomethyl carbon appears at δ 30–35 ppm, and the thiazole C-2 carbon (adjacent to methyl) is near δ 165 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) corresponds to the molecular weight (e.g., m/z 242 for C₉H₈BrNS), with fragmentation patterns showing loss of Br (m/z 163) or CH₂Br (m/z 150) .

What strategies address low yields in nucleophilic substitution reactions involving the bromomethyl group?

Advanced Research Focus
Low yields often arise from competing elimination or steric hindrance. Mitigation strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Catalytic additives : Crown ethers or phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity in two-phase systems .
  • Temperature control : Sub-zero temperatures (−20°C) reduce side reactions in SN2 pathways .
  • Protecting groups : Temporarily protect reactive sites (e.g., thiazole nitrogen) with acetyl groups to direct substitution .

How does the bromomethyl group influence the biological activity of thiazole derivatives in antimicrobial assays?

Advanced Research Focus
The bromomethyl group enhances lipophilicity, improving membrane permeability in microbial targets. For example:

  • Antibacterial activity : Derivatives with this group show MIC values of 8–16 µg/mL against S. aureus due to disrupted cell wall synthesis .
  • Antifungal activity : The bromomethyl moiety increases binding affinity to fungal cytochrome P450 enzymes (e.g., C. albicans), with IC₅₀ values ~10 µM .
  • Structure-activity relationship (SAR) : Electron-withdrawing effects from Br stabilize charge-transfer interactions with microbial DNA .

What are the challenges in regioselective bromination of thiazole derivatives, and how can they be mitigated?

Advanced Research Focus
Regioselectivity is complicated by the thiazole ring’s electron-rich nature. Solutions include:

  • Directing groups : Install temporary substituents (e.g., -OMe) at C-5 to direct bromination to C-4 .
  • Metal-mediated reactions : Pd-catalyzed C-H activation ensures selective bromination at the methyl-adjacent position .
  • Radical inhibitors : Add TEMPO to suppress uncontrolled radical chain reactions during photobromination .

How can computational chemistry predict the reactivity of 4-(Bromomethyl)-2-methylbenzo[d]thiazole in drug design?

Q. Advanced Research Focus

  • DFT calculations : Predict electrophilic reactivity (Fukui indices) at the bromomethyl group, guiding functionalization sites .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) to prioritize derivatives with ΔG < −8 kcal/mol .
  • ADMET profiling : Use QSAR models to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

What analytical techniques assess the purity and stability of this compound under different storage conditions?

Q. Basic Research Focus

  • HPLC : Monitor degradation products (e.g., dehydrobromination) using a C18 column and UV detection at 254 nm. Purity >98% is achievable with acetonitrile/water gradients .
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. LC-MS tracks hydrolytic breakdown (e.g., Br⁻ release) .

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